molecular formula C11H18O2 B13189392 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene

2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene

Cat. No.: B13189392
M. Wt: 182.26 g/mol
InChI Key: JQEAMIJXHPRSHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxygenated products, while reduction reactions may produce various reduced forms of the compound .

Scientific Research Applications

2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene is unique due to its specific spiro structure and the presence of both oxygen and methyl groups. This combination of features gives it distinct chemical and physical properties, making it valuable for various research applications .

Biological Activity

2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene is a bicyclic compound characterized by a unique spiro structure that includes two interconnected rings and ether linkages. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article compiles various research findings on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

The molecular formula of this compound is C10H14O3C_{10}H_{14}O_3, with a molecular weight of approximately 182.22 g/mol. The compound features two ether linkages, contributing to its unique reactivity and potential applications in various fields.

Biological Activity Overview

Research into the biological activity of this compound has identified several key areas:

  • Antimicrobial Properties : Compounds with similar structures have shown activity against various microbial strains, suggesting potential for this compound in developing antimicrobial agents.
  • Antitumor Activity : Preliminary studies indicate that dioxaspiro compounds may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of specific enzymes, thereby preventing substrate access.
  • Interaction with Cellular Receptors : Similar compounds have been shown to interact with cellular receptors, potentially modulating signaling pathways involved in cell growth and survival.

Antimicrobial Activity

A study investigating the antimicrobial properties of dioxaspiro compounds demonstrated that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis through the activation of caspase pathways.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to evaluate the efficacy and safety profile.
  • Structural Modifications : Synthesizing analogs to enhance biological activity and reduce toxicity.
  • Mechanistic Studies : Elucidating the precise mechanisms of action at the molecular level.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-methyl-3,7-dioxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C11H18O2/c1-10-9-11(6-8-12-10)5-3-2-4-7-13-11/h2,4,10H,3,5-9H2,1H3

InChI Key

JQEAMIJXHPRSHE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC=CCO2)CCO1

Origin of Product

United States

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